5-Chloro-8-methyl-1,2-dihydroquinolin-2-one
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Overview
Description
5-Chloro-8-methyl-1,2-dihydroquinolin-2-one is a chemical compound with the molecular formula C10H8ClNO It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-8-methyl-1,2-dihydroquinolin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-chloro-8-methylquinoline with a suitable reagent to introduce the 2-one functionality. The reaction conditions often require specific temperatures and catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification and crystallization to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-8-methyl-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the compound into different derivatives with altered properties.
Substitution: This reaction can replace specific atoms or groups within the molecule with others, leading to new compounds.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, solvents, and reaction times to achieve the desired outcomes .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can produce a wide range of functionalized quinolines .
Scientific Research Applications
5-Chloro-8-methyl-1,2-dihydroquinolin-2-one has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying interactions with biological targets.
Industry: Used in the production of various materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of 5-Chloro-8-methyl-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 5,7-Dichloro-8-hydroxy-2-methylquinoline
- 5-Chloro-8-methylquinolin-2-one
Comparison: Compared to similar compounds, 5-Chloro-8-methyl-1,2-dihydroquinolin-2-one is unique due to its specific substitution pattern and functional groups. This uniqueness can result in different chemical reactivity and biological activity, making it valuable for specific applications .
Properties
IUPAC Name |
5-chloro-8-methyl-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-6-2-4-8(11)7-3-5-9(13)12-10(6)7/h2-5H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLUFKWKOCZBPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)C=CC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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